Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorophenyl group, a morpholine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzoic acid to form an intermediate compound.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Inhibition of Enzymes: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, triggering a cascade of biochemical events.
Comparison with Similar Compounds
Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:
Ethyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a different position of the chlorine atom.
Ethyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-{[(3-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN2O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-27-20(25)17-13-16(6-7-18(17)23-8-10-26-11-9-23)22-19(24)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,24) |
InChI Key |
HFXIIIFUPLQQRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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